molecular formula C13H15NO3 B7874038 1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid

1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid

Cat. No.: B7874038
M. Wt: 233.26 g/mol
InChI Key: UCUCBQLNWLCXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound features a methoxypropyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position of the indole ring.

Preparation Methods

The synthesis of 1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of indole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting 1-(3-methoxypropyl)indole is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired product.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of palladium-catalyzed coupling reactions can facilitate the formation of the indole ring and the subsequent introduction of the methoxypropyl and carboxylic acid groups.

Chemical Reactions Analysis

1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents at different positions on the ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields indole-2-carboxylic acid derivatives, while reduction results in the formation of indole-2-methanol derivatives.

Scientific Research Applications

1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or other proteins, modulating their activity and leading to specific biological effects. For example, indole derivatives are known to interact with serotonin receptors, which play a crucial role in regulating mood, appetite, and other physiological processes.

Comparison with Similar Compounds

1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as:

    1H-indole-2-carboxylic acid: Lacks the methoxypropyl group, which may result in different biological activities and chemical reactivity.

    1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid: Features a different alkyl group attached to the nitrogen atom, which can influence its pharmacokinetic properties and receptor binding affinity.

    1-(3-Methoxypropyl)-1H-indole-3-carboxylic acid: Has the carboxylic acid group at the third position of the indole ring, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct interactions with biological targets and unique chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

1-(3-methoxypropyl)indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-8-4-7-14-11-6-3-2-5-10(11)9-12(14)13(15)16/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUCBQLNWLCXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.